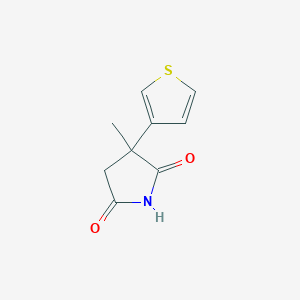

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione

Description

Chemical Identity and Classification

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione belongs to the family of heterocyclic organic compounds characterized by a pyrrolidine-2,5-dione core structure with thiophene ring substitution. The compound is systematically classified under the Chemical Abstracts Service registry number 1247829-97-5, with the molecular descriptor language SMILES notation O=C1NC(=O)C(C1)(C)c1cscc1. This notation reveals the precise atomic connectivity within the molecule, illustrating the fusion of the five-membered pyrrolidine ring containing two carbonyl groups with the sulfur-containing thiophene heterocycle.

The compound's molecular formula C9H9NO2S encompasses nine carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 195.24 grams per mole. The MDL number MFCD16671401 serves as an additional identifier in chemical databases, facilitating accurate compound tracking across research platforms. The structural classification places this compound within the broader category of cyclic imides, specifically pyrrolidine-2,5-diones, which are known for their significant reactivity and interaction potential with various biological targets.

| Property | Value |

|---|---|

| Chemical Name | 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione |

| CAS Number | 1247829-97-5 |

| Molecular Formula | C9H9NO2S |

| Molecular Weight | 195.24 g/mol |

| MDL Number | MFCD16671401 |

| SMILES | O=C1NC(=O)C(C1)(C)c1cscc1 |

Historical Context in Heterocyclic Chemistry

The development of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione emerges from the rich historical foundation of heterocyclic chemistry, which began its formal development in the 1800s. The thiophene component of this compound traces its origins to the groundbreaking work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene. Meyer observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, leading to the isolation of thiophene as the actual substance responsible for this reaction. This discovery established thiophene as a fundamental heterocyclic building block that would later become integral to numerous synthetic applications.

The pyrrolidine component represents another significant branch of heterocyclic chemistry development. The Heterocyclic Group, formed in 1967 by a consortium of heterocyclic chemists, gained approval from the Chemical Society on April 5, 1967, and held its first scientific meeting in September 1967. This group, later renamed the Heterocyclic and Synthesis Group in 2001, has continued to advance the understanding of synthetic organic chemistry, including pyrrolidine derivatives. The historical progression of heterocyclic chemistry has established that pyrrolidine and its derivatives are extensively explored for their roles in drug discovery due to their ability to modulate various biochemical pathways.

The convergence of thiophene and pyrrolidine chemistry in compounds like 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione represents a modern synthesis approach that capitalizes on the unique properties of both heterocyclic systems. This historical foundation has enabled chemists to explore new methods for synthesis, bypassing conventional approaches through the application of microwave-assisted organic synthesis and other advanced techniques.

Significance in Chemical Research

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione holds considerable significance in contemporary chemical research due to its potential biological activities and its role as a versatile synthetic intermediate. The compound has garnered particular interest in medicinal chemistry research as an inhibitor of aldose reductase, an enzyme relevant in diabetic retinopathy models. This biological activity positions the compound within the broader context of pyrrolidine derivatives, which are known for their diverse biological activities and their frequent exploration in drug discovery applications.

The structural characteristics of this compound suggest significant reactivity and interaction potential with various biological targets, making it a valuable scaffold for further chemical modifications. Research has demonstrated that pyrrolidine-2,5-dione derivatives can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions, which expand their utility in synthetic chemistry. The presence of the thiophene ring further enhances the chemical properties of the compound, making it suitable for various synthetic applications and potentially improving its biological activity profile.

The compound's significance extends beyond its immediate biological applications to its role in advancing synthetic methodology. Industrial contexts have utilized continuous flow processes to enhance control over reaction conditions and scalability in the synthesis of similar compounds, often employing catalysts to improve reaction rates and selectivity. This industrial applicability demonstrates the compound's importance not only in academic research but also in practical chemical manufacturing processes.

Contemporary research has also explored the use of density functional theory-based descriptors in quantitative structure-activity relationship studies for cyclic imide derivatives, including compounds structurally related to 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione. These studies have examined various descriptors such as energy gaps between highest occupied molecular orbital and lowest unoccupied molecular orbital, weighted nucleophilic atomic frontier electron density, and mean molecular polarizability to understand structure-activity relationships.

Theoretical Framework for Structural Analysis

The theoretical framework for analyzing 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione encompasses multiple aspects of molecular orbital theory, electronic structure analysis, and conformational studies. The compound's electronic structure can be understood through the lens of density functional theory calculations, which have proven valuable for similar cyclic imide derivatives. These theoretical approaches examine energy gaps between frontier molecular orbitals, which are crucial for understanding the compound's reactivity and potential biological interactions.

The pyrrolidine-2,5-dione core structure exhibits characteristic electronic properties associated with cyclic imides. The two carbonyl groups within the five-membered ring create electron-withdrawing effects that influence the overall electronic distribution throughout the molecule. The nitrogen atom within the pyrrolidine ring can participate in hydrogen bonding interactions, which are important for biological activity and crystal packing arrangements. The planar geometry of the pyrrolidine-2,5-dione ring system contributes to the compound's ability to interact with biological targets through π-π stacking interactions.

The thiophene substitution introduces additional complexity to the electronic structure analysis. Thiophene is a planar five-membered aromatic ring that exhibits aromatic character as indicated by its extensive substitution reactions. The sulfur heteroatom in the thiophene ring contributes to the overall electronic properties through its involvement in the π-electron system. Computational studies on thiophene-based oligomers have revealed that the π-electrons remain delocalized over the entire π-conjugated molecule, contributing to the compound's potential for extended conjugation.

| Structural Feature | Theoretical Consideration |

|---|---|

| Pyrrolidine-2,5-dione core | Electron-withdrawing carbonyl groups |

| Thiophene substitution | Aromatic π-electron system |

| Methyl substitution | Steric and electronic effects |

| Overall conformation | Planar heterocyclic systems |

| Electronic distribution | Frontier molecular orbital analysis |

The methyl substitution at the 3-position of the pyrrolidine ring introduces both steric and electronic effects that must be considered in theoretical analyses. This substitution pattern creates a quaternary carbon center that influences the conformational preferences of the molecule and potentially affects its binding interactions with biological targets. The spatial arrangement of the thiophene ring relative to the pyrrolidine core determines the extent of conjugation between the two heterocyclic systems and influences the overall electronic properties of the compound.

Quantum chemical descriptors have been successfully applied to understand structure-activity relationships in cyclic imide derivatives. These descriptors include mean molecular polarizability, weighted nucleophilic atomic frontier electron density of critical carbon atoms, and net atomic charges, which collectively provide insights into the molecular properties that govern biological activity. The application of density functional theory-based quantum chemical descriptors has demonstrated superior performance compared to semiempirical methods in developing quantitative structure-activity relationship models for similar compounds.

Properties

IUPAC Name |

3-methyl-3-thiophen-3-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVKOJSKGLAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Condensation

- Thiophene-3-carboxaldehyde is reacted with diethyl malonate under Knoevenagel condensation conditions to yield an unsaturated diester intermediate.

- This step typically uses mild base catalysis and proceeds under reflux in an appropriate solvent.

Formation of Dicarboxylic Acid Intermediate

- The unsaturated diester undergoes nucleophilic addition with potassium cyanide (KCN) to introduce a cyano group.

- Subsequent hydrolysis converts the cyano group into carboxylic acid functionalities, yielding a dicarboxylic acid intermediate crucial for ring closure.

Cyclocondensation to Pyrrolidine-2,5-dione Core

- The dicarboxylic acid intermediate is reacted with methylamine or other amines to induce cyclocondensation, forming the pyrrolidine-2,5-dione ring.

- This step may involve heating under reflux and use of dehydrating agents or catalysts to promote ring closure.

- The methyl substituent at the 3-position can be introduced either before or during this cyclization step depending on the synthetic route.

Photochemical Radical Approach (Advanced Method)

A novel visible-light mediated three-component radical process has been reported for the synthesis of pyrrolidine-2,5-dione derivatives. This method involves:

- Use of a dithiocarbamate anion catalyst under blue LED irradiation (465 nm).

- A three-component reaction mixture including an alkyl chloride, maleimide, and a heterocyclic partner such as pyrrole or thiophene derivatives.

- The reaction is conducted in dichloroethane at controlled temperatures (~60 ºC) under an inert atmosphere.

- This method affords high purity products with good yields and stereochemical control, as confirmed by NMR and X-ray crystallography.

This photochemical radical process allows for efficient assembly of complex pyrrolidine-2,5-dione structures, potentially including 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione, by radical addition and cyclization steps.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Knoevenagel condensation + cyclization | Classical multi-step synthesis involving aldehydes, malonates, and amines | Well-established, versatile for various substituents | Multi-step, requires careful control of intermediates |

| Photochemical radical process | Visible-light catalysis with dithiocarbamate anion, one-pot three-component reaction | Mild conditions, stereoselective, efficient | Requires specialized photoreactor setup, catalyst availability |

| Cross-coupling functionalization | Palladium-catalyzed coupling for aryl/heteroaryl substitution | High selectivity, applicable to preformed cores | Catalyst cost, sensitivity to functional groups |

Research Findings and Yield Data

- The photochemical radical process yields pyrrolidine-2,5-dione derivatives with isolated yields around 57% under optimized conditions.

- The products exhibit high purity (>95%) as confirmed by 1H NMR.

- X-ray crystallography confirms the trans relative stereochemistry of the ring substituents, important for biological activity.

- Scale-up to 5 mmol has been demonstrated without loss of efficiency or purity.

Notes on Experimental Conditions

- Reactions are typically performed under inert atmosphere (argon) using oven-dried glassware.

- Solvents such as dichloroethane are used anhydrous and degassed.

- Purification is achieved by column chromatography using silica gel and gradient elution.

- Characterization includes NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.

Substitution: Substitution reactions can introduce different functional groups onto the thiophene ring or the pyrrolidine-2,5-dione core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as sulfones and sulfoxides.

Reduction Products: Saturated analogs, such as tetrahydrothiophenes.

Substitution Products: Derivatives with different functional groups, such as halogenated thiophenes.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Analgesic Properties:

Research indicates that derivatives of pyrrolidine-2,5-dione compounds exhibit promising anticonvulsant and analgesic activities. For instance, studies have shown that similar compounds can effectively protect against seizures in animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The incorporation of the thiophene moiety is particularly relevant due to its structural similarity to known anticonvulsants like tiagabine, enhancing the potential for developing new therapies for epilepsy and neuropathic pain .

Mechanism of Action:

The mechanism underlying these effects may involve the modulation of neurotransmitter systems and inhibition of specific enzymes linked to seizure activity. For example, compounds similar to 3-methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione have been reported to interact with targets involved in detoxification processes, potentially influencing neuronal excitability and pain pathways .

Biochemical Applications

Enzyme Interaction:

This compound has been shown to interact with various enzymes, suggesting its utility in biochemical assays and drug discovery. It can act as an enzyme inhibitor or activator depending on the biological context. For example, similar compounds have demonstrated inhibitory effects on aldose reductase, which is implicated in diabetic complications .

Cellular Effects:

At the cellular level, 3-methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione influences cell signaling pathways and gene expression. Its ability to modulate protein interactions suggests potential applications in studying cellular metabolism and signaling cascades relevant to disease states.

Material Science

Development of Advanced Materials:

The unique electronic properties of 3-methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione make it suitable for applications in material science. Its structure can be leveraged to develop materials with specific optical and electronic characteristics, which are valuable in fields such as organic electronics and photonics .

Industrial Applications

Intermediate in Chemical Synthesis:

In industrial settings, this compound can serve as an intermediate for synthesizing agrochemicals and other industrial chemicals. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions that can introduce diverse functional groups into target molecules .

Mechanism of Action

The mechanism by which 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include modulation of neurotransmitter systems or inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents at the 3-position of the pyrrolidine-2,5-dione core. Below is a comparative table:

Key Observations :

- Thiophene vs. This may improve bioavailability or target binding in pharmaceuticals .

- Methyl vs. Bulkier Groups : The methyl group at the 3-position reduces steric hindrance, favoring synthetic accessibility and metabolic stability compared to bulkier substituents .

Anticonvulsant Activity

- Thiophene Derivatives : Derivatives like 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione exhibit anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models. For example, compound 4 (ED₅₀: 62.14 mg/kg in MES) shows efficacy against generalized tonic-clonic seizures .

- Phenyl Analogs (e.g., Normesuximide): These are established anticonvulsants but may lack activity in pharmacoresistant epilepsy models. The absence of sulfur in phenyl derivatives could reduce interactions with sulfur-dependent enzymes or transporters .

Structure-Activity Relationship (SAR) :

- Linker Length : Derivatives with methylene linkers (e.g., propyl) between the pyrrolidine-2,5-dione core and cyclic amines show higher anticonvulsant activity than acetamide-linked analogs .

- Substituent Position : Chlorine or trifluoromethyl groups on the phenyl ring enhance antiseizure effects. For instance, compound 9 (3,4-dichlorophenyl) is active in both MES and 6 Hz tests (ED₅₀: 74.32–153.25 mg/kg) .

Agonistic Effects in Receptor Signaling

Modifications to the pyrrolidine-2,5-dione core influence receptor interactions. For example:

- Replacing tetrazole with pyrrolidine-2,5-dione in MBX-2982 analogs enhances GPR119 agonism by 2-fold, likely due to improved hydrogen bonding with residues like Q652.64 and R2627.36 .

Biological Activity

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is a compound belonging to the pyrrolidine-2,5-dione class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticonvulsant and analgesic properties, as well as its cytotoxicity and antimicrobial activity.

- Chemical Formula : CHNOS

- CAS Number : 1247829-97-5

- Molecular Weight : 181.24 g/mol

- Purity : >95% (commercially available from various suppliers) .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives, including 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione. The compound has been evaluated in various seizure models:

Evaluation Methods

- Maximal Electroshock (MES) Test

- 6 Hz Seizure Model

- Subcutaneous Pentylenetetrazole (scPTZ) Test

Findings

In a focused series of experiments, compounds similar to 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione demonstrated significant protective effects against seizures:

- In the MES test, certain derivatives showed effective doses (ED) ranging from 62.1 mg/kg to 75.6 mg/kg .

Protective Index (PI)

The protective index, which compares the effective dose to the toxic dose, was highest for some derivatives of this compound, indicating a favorable safety profile compared to established anticonvulsants like valproic acid .

Analgesic Activity

The analgesic potential of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has also been explored:

- Formalin Test - Used to assess tonic pain response.

- Oxaliplatin-Induced Neuropathic Pain Model - Evaluates efficacy in neuropathic pain.

Results

The compound exhibited significant analgesic activity in these models, suggesting its potential as a treatment for pain management alongside its anticonvulsant effects .

Cytotoxicity and Safety Profile

In vitro studies assessed the cytotoxic effects of this compound on various cell lines:

- At a concentration of 100 μM, no hepatotoxicity or neurocytotoxicity was observed, suggesting a favorable safety profile for further development .

Antimicrobial Activity

While primarily studied for its neurological applications, preliminary investigations into the antimicrobial properties of pyrrolidine derivatives have shown mixed results:

- Some derivatives demonstrated selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus . However, broader testing indicated limited effectiveness against Gram-negative pathogens .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of pyrrolidine derivatives:

Q & A

Q. Optimization Strategies :

- Catalyst selection : Use of Fe₂O₃@SiO₂/In₂O₃ catalysts (as in similar heterocyclic syntheses) to enhance reaction efficiency and regioselectivity .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at reflux (80–120°C) improve solubility and reaction kinetics .

- Purification : Recrystallization from ethanol-dimethylformamide (3:1) mixtures ensures high purity .

What spectroscopic and computational methods are recommended for structural elucidation of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione?

Basic Research Question

Q. Computational Tools :

- DFT calculations : Predict vibrational frequencies (IR) and optimize geometry using Gaussian or ORCA software .

- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

How does the thiophene substituent influence the reactivity and stability of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione under varying conditions?

Advanced Research Question

- Electronic Effects : The electron-rich thiophene ring increases electrophilicity of the adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., amine substitutions) .

- pH-Dependent Stability :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for reactions below this threshold .

What strategies resolve contradictions in reported biological activities of pyrrolidine-2,5-dione derivatives?

Advanced Research Question

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., rolipram for PDE4 inhibition) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-aryl vs. 3-heteroaryl substitutions) to isolate the thiophene’s contribution to activity .

- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) with independent studies to validate targets .

How can researchers optimize purification protocols for 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione?

Basic Research Question

- Recrystallization : Use ethanol-DMF (3:1) to remove polar byproducts; yields >85% purity .

- Column Chromatography : Silica gel with hexane-ethyl acetate (4:1) eluent effectively separates non-polar impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile-water gradient) resolve stereoisomers, if present .

What mechanistic insights explain regioselectivity in substitution reactions involving 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione?

Advanced Research Question

- Nucleophilic Attack : The C-4 position of the dione is more electrophilic due to conjugation with the thiophene ring, directing nucleophiles (e.g., amines) to this site .

- Steric Effects : The 3-methyl group hinders attack at C-3, favoring C-4 substitutions (supported by DFT calculations) .

- Catalytic Influence : Lewis acids (e.g., ZnCl₂) polarize the carbonyl group, enhancing reactivity at specific positions .

How can computational models predict the metabolic pathways of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.